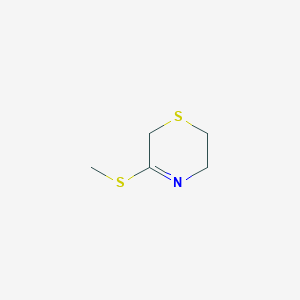

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine

描述

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine is a heterocyclic organic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylthio)-3,6-dihydro-2H-1,4-thiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a halogenated compound in the presence of a base. The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output .

化学反应分析

Types of Reactions

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrogen atom can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

科学研究应用

Synthesis of 5-(Methylthio)-3,6-dihydro-2H-1,4-thiazine

The compound can be synthesized through various methods, often involving the reaction of thiazine derivatives with different reagents. For example, the synthesis may involve the use of thioketones or isothiocyanates in the presence of appropriate catalysts to yield high-purity products. Recent studies have shown that microwave-assisted synthesis can enhance yields and reduce reaction times significantly .

Antibacterial Properties

This compound and its derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds inhibit bacterial growth by targeting specific metabolic pathways, such as those involved in cell wall synthesis and protein translation .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have reported that thiazine derivatives exhibit cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound has shown promise in alleviating inflammation. Experimental models indicate that these compounds can reduce edema and pain associated with inflammatory conditions by modulating cytokine release and inhibiting inflammatory mediators .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism : The compound acts as an inhibitor of bacterial enzymes involved in essential metabolic processes.

- Antitumor Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

- Anti-inflammatory Mechanism : The compound modulates the expression of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-kB) signaling pathways .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of thiazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL for S. aureus, demonstrating significant antibacterial potential .

Case Study 2: Antitumor Efficacy

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with this compound .

Data Summary Table

| Application | Activity Type | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | Staphylococcus aureus | 12.5 µg/mL |

| Gram-negative bacteria | Escherichia coli | 25 µg/mL | |

| Antitumor | Cancer cell lines | NCI-H460 (lung), MCF7 (breast) | IC50 < 10 µM |

| Anti-inflammatory | Inflammatory models | Various animal models | Not specified |

作用机制

The mechanism of action of 5-(methylthio)-3,6-dihydro-2H-1,4-thiazine involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions .

相似化合物的比较

Similar Compounds

Thiazole: A related compound with a similar ring structure but different substituents.

Benzothiazine: Contains a benzene ring fused to the thiazine ring, offering different chemical properties.

Thiazolidine: A saturated analog of thiazine with different reactivity

Uniqueness

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential for various applications compared to other thiazine derivatives .

生物活性

5-(Methylthio)-3,6-dihydro-2H-1,4-thiazine is a compound belonging to the thiazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One notable approach involves a thiol-involved cascade reaction that efficiently constructs the thiazine scaffold. This method demonstrates high yields and mild reaction conditions, making it suitable for industrial applications .

Antimicrobial Properties

Thiazine derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .

Antitumor Activity

Research has highlighted the antitumor properties of thiazine derivatives. For instance, compounds similar to this compound exhibit cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and Bcap-37 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Antiviral Effects

Some studies have reported antiviral activities associated with thiazine derivatives. For example, certain compounds have demonstrated efficacy against Herpes simplex virus type 1 (HSV-1), indicating their potential in antiviral therapy .

Antioxidant Activity

The antioxidant properties of thiazines are also noteworthy. Compounds in this class can scavenge free radicals and reduce oxidative stress in biological systems, contributing to their protective effects against cellular damage .

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of various thiazine derivatives on cancer cell lines. Among them, this compound exhibited significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutic agents. The study utilized flow cytometry to analyze apoptosis markers and confirmed that the compound effectively triggers apoptotic pathways .

Case Study 2: Antimicrobial Testing

In a comparative study of antimicrobial agents, this compound was tested against multiple bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as a novel antimicrobial agent in treating resistant infections .

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(methylthio)-3,6-dihydro-2H-1,4-thiazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions of thiol-containing precursors with carbonyl compounds. For example, dihydrothiazines are synthesized via condensation of thioamides with α,β-unsaturated ketones or aldehydes. Optimization may involve solvent choice (e.g., DMF with glacial acetic acid for microwave-assisted reactions) and temperature control to enhance yield and purity .

Q. How can structural analogs of this compound be characterized to validate their identity?

- Methodological Answer : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For impurities or derivatives, hyphenated techniques like LC-MS/MS can resolve co-eluting species. Refer to Pharmacopeial Forum guidelines for impurity profiling .

Q. What preliminary safety assessments are recommended for this compound given limited toxicological data?

- Methodological Answer : Prioritize in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) due to concerns raised for structurally related dihydrothiazines . If negative, proceed to acute toxicity studies (OECD 423) and subchronic rodent models (OECD 408) to establish NOAEL (No Observed Adverse Effect Level) .

Advanced Research Questions

Q. How can contradictions in genotoxicity data for dihydrothiazines be resolved?

- Methodological Answer : Re-evaluate conflicting results (e.g., EFSA’s genotoxicity concerns vs. negative Ames test data) by: (i) Replicating assays under standardized OECD protocols. (ii) Investigating metabolic activation differences using S9 liver fractions. (iii) Applying computational toxicology (e.g., QSAR models) to predict reactive metabolites .

Q. What strategies are effective for studying structure-activity relationships (SAR) in 1,4-thiazine derivatives?

- Methodological Answer :

- Synthesize analogs with variations in the thiazine ring (e.g., substituents at positions 3, 5, or 6).

- Test biological activity (e.g., antimicrobial, anticancer) using cell-based assays.

- Correlate electronic (Hammett constants) and steric parameters with activity trends.

- Reference combinatorial approaches from thiadiazole/oxadiazole studies for inspiration .

Q. How can impurities in synthesized this compound be identified and quantified?

- Methodological Answer :

- Use HPLC-PDA/UV with orthogonal methods (e.g., LC-MS) for impurity profiling.

- Compare retention times and fragmentation patterns with reference standards.

- For tentative identification, apply HRMS and nuclear Overhauser effect (NOE) NMR experiments .

Q. What mechanistic insights exist for the reactivity of 1,4-thiazines in multicomponent reactions?

- Methodological Answer :

- Study the nucleophilicity of the thiazine sulfur and ring strain in dihydro derivatives.

- Investigate intermediates via stopped-flow NMR or DFT calculations.

- For example, 3,6-dihydro-2H-1,4-thiazines undergo ring-opening under acidic conditions, enabling functionalization at the methylthio group .

Q. How can natural product research inform the discovery of novel 1,4-thiazine derivatives?

- Methodological Answer :

- Screen marine organisms (e.g., sponges like Phorbas tenacior) for thiazine-containing metabolites.

- Use genome mining to identify biosynthetic gene clusters for thiazine synthesis.

- Compare isolated compounds (e.g., 6-(p-hydroxyphenyl)-2H-3,4-dihydro-1,4-thiazine) with synthetic analogs for bioactivity .

Q. Data Analysis and Experimental Design

Q. How should researchers design studies to address gaps in developmental toxicity data for 1,4-thiazines?

- Methodological Answer :

- Follow EFSA’s recommendations for tiered testing:

(i) In vitro : Embryonic stem cell test (EST) for embryotoxicity.

(ii) In vivo : OECD 414 (prenatal developmental toxicity study) in rodents.

(iii) Include positive controls (e.g., valproic acid) and dose-ranging pilot studies .

Q. What advanced analytical techniques are critical for resolving stereochemical complexity in thiazine derivatives?

- Methodological Answer :

- Chiral HPLC or SFC (supercritical fluid chromatography) for enantiomer separation.

- Vibrational circular dichroism (VCD) or X-ray crystallography for absolute configuration determination.

- Dynamic NMR to study ring-flipping kinetics in dihydrothiazines .

属性

IUPAC Name |

5-methylsulfanyl-3,6-dihydro-2H-1,4-thiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c1-7-5-4-8-3-2-6-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAFPBSYZHFMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502037 | |

| Record name | 5-(Methylsulfanyl)-3,6-dihydro-2H-1,4-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343268-17-7 | |

| Record name | 5-(Methylsulfanyl)-3,6-dihydro-2H-1,4-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。